2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C25H18BrN5O5S. It is known for its unique structure, which includes a thiadiazole ring, a hydrazone linkage, and a bromobenzoate moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a phenylhydrazine derivative with carbon disulfide and an oxidizing agent.
Hydrazone Formation: The thiadiazole derivative is then reacted with an aldehyde or ketone to form the hydrazone linkage.
Esterification: The final step involves the esterification of the hydrazone derivative with 3-bromobenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The thiadiazole ring and hydrazone linkage are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate
- 2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 3-chlorobenzoate
- 2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 3-fluorobenzoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom in the benzoate moiety may enhance its reactivity and biological activity compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
477729-14-9 |
---|---|
Molecular Formula |
C25H18BrN5O5S |
Molecular Weight |
580.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C25H18BrN5O5S/c1-35-20-12-15(10-11-19(20)36-24(34)17-8-5-9-18(26)13-17)14-27-29-22(33)21(32)28-25-31-30-23(37-25)16-6-3-2-4-7-16/h2-14H,1H3,(H,29,33)(H,28,31,32)/b27-14+ |
InChI Key |
JQOBJEZFNNBYFK-MZJWZYIUSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.